5-Butyl-5-ethylnonadecane

Description

Properties

CAS No. |

921756-87-8 |

|---|---|

Molecular Formula |

C25H52 |

Molecular Weight |

352.7 g/mol |

IUPAC Name |

5-butyl-5-ethylnonadecane |

InChI |

InChI=1S/C25H52/c1-5-9-12-13-14-15-16-17-18-19-20-21-24-25(8-4,22-10-6-2)23-11-7-3/h5-24H2,1-4H3 |

InChI Key |

HUACUOQTEDQLMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC)(CCCC)CCCC |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomerism of 5 Butyl 5 Ethylnonadecane

IUPAC Naming Convention and Structural Representation of 5-Butyl-5-ethylnonadecane

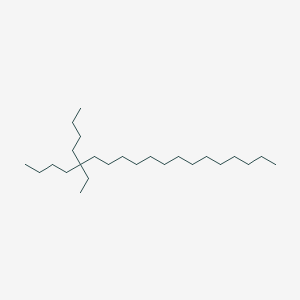

The name 5-Butyl-5-ethylnonadecane is derived from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The foundation of this name is the parent alkane, "nonadecane," which indicates a continuous chain of nineteen carbon atoms. libretexts.org The prefixes "butyl" and "ethyl" denote alkyl substituent groups attached to this main chain. libretexts.orgstudy.com

According to IUPAC rules, the carbon atoms of the parent chain are numbered to assign the lowest possible locants to the substituents. youtube.com In this case, both the butyl and ethyl groups are located on the fifth carbon atom of the nonadecane (B133392) chain. The substituents are listed alphabetically in the name. youtube.comlibretexts.org The molecular formula for 5-Butyl-5-ethylnonadecane is C25H52.

Structural Representation:

The structure consists of a central carbon atom (the 5th carbon of the nonadecane chain) bonded to a butyl group, an ethyl group, and two segments of the nonadecane chain.

| Component | Description |

| Parent Chain | Nonadecane (19 carbon atoms) |

| Substituents | Butyl group (-C4H9) and Ethyl group (-C2H5) |

| Position | Both substituents are attached to the 5th carbon atom |

| Molecular Formula | C25H52 |

Analysis of Positional and Chain Isomerism in C25H52 Alkanes

Alkanes with the molecular formula C25H52 exhibit a vast number of structural isomers, which are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org These can be broadly categorized into chain and positional isomers.

Chain Isomerism: This type of isomerism arises from variations in the arrangement of the carbon skeleton. docbrown.infolibretexts.org For C25H52, this could involve a straight chain of 25 carbons (n-pentacosane) or various branched structures. libretexts.org As the number of carbon atoms increases, the number of possible chain isomers grows exponentially. libretexts.org For instance, pentane (B18724) (C5H12) has three chain isomers, while an alkane with 30 carbons has over four billion. libretexts.orgquora.com

Positional Isomerism: This occurs when the carbon skeleton remains the same, but the positions of substituent groups differ. docbrown.infocreative-chemistry.org.uk In the context of C25H52, if we consider a nonadecane parent chain, the butyl and ethyl groups could be attached to different carbon atoms, resulting in numerous positional isomers.

The sheer number of possible isomers for C25H52 makes their individual identification and characterization a significant challenge.

| Type of Isomerism | Description | Example with C25H52 |

| Chain Isomerism | Different arrangements of the carbon backbone. libretexts.orgyoutube.com | n-pentacosane vs. a branched isomer like 2-methyltetracosane. |

| Positional Isomerism | Same carbon skeleton, but different positions of substituents. creative-chemistry.org.ukyoutube.com | 5-Butyl-5-ethylnonadecane vs. 6-Butyl-6-ethylnonadecane. |

Chiral Considerations and Stereoisomeric Potential within the 5-Butyl-5-ethylnonadecane Framework

Chirality is a property of molecules that are non-superimposable on their mirror images. libretexts.org A common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different groups. libretexts.orgyoutube.com

In the case of 5-Butyl-5-ethylnonadecane, the fifth carbon atom is bonded to the following four distinct groups:

A butyl group

An ethyl group

A C4H9 alkyl chain (carbons 1-4 of the nonadecane chain)

A C14H29 alkyl chain (carbons 6-19 of the nonadecane chain)

Since the fifth carbon is attached to four different alkyl groups, it is a chiral center. youtube.com The presence of a single chiral center means that 5-Butyl-5-ethylnonadecane can exist as a pair of enantiomers (non-superimposable mirror images). libretexts.org These stereoisomers are often designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org

| Feature | Analysis of 5-Butyl-5-ethylnonadecane |

| Chiral Center | The 5th carbon atom is a chiral center. |

| Reason for Chirality | It is bonded to four different alkyl groups. youtube.comyoutube.com |

| Stereoisomers | Exists as a pair of enantiomers (R and S forms). |

Computational Approaches for Isomer Enumeration and Structural Elucidation

The enumeration and identification of all possible isomers for a given molecular formula, especially for large alkanes like C25H52, is a complex task that is practically impossible to perform manually. quora.com Computational chemistry provides powerful tools to address this challenge.

Isomer Enumeration: Algorithms have been developed to systematically generate all possible constitutional isomers for a given molecular formula. nih.gov These programs often utilize graph theory to represent molecular structures and avoid generating duplicates. nih.gov Some approaches involve recursive methods or the use of specific molecular fragments to construct the isomers. quora.comresearchgate.net

Structural Elucidation: Once a set of possible isomers is generated, computational methods can help in their structural elucidation. This involves predicting various properties of the isomers, such as their spectroscopic data (e.g., NMR spectra), which can then be compared with experimental data to identify the correct structure. Software can also be used to search chemical databases for known compounds with a given molecular formula. biotite-python.org

| Computational Approach | Application |

| Isomer Enumeration Algorithms | Systematically generate all possible structural isomers of C25H52. nih.govpku.edu.cn |

| Quantum Chemical Calculations | Predict the properties of different isomers to aid in their identification. |

| Database Searching | Search for known isomers of C25H52 in chemical databases like PubChem. biotite-python.org |

Synthetic Pathways and Mechanistic Investigations of 5 Butyl 5 Ethylnonadecane Analogs

Overview of Established Methodologies for Branched Alkane Synthesis

The creation of branched alkanes from simpler, linear precursors is a fundamental transformation in organic synthesis. Various catalytic and organometallic approaches have been developed to achieve this, each with its own advantages and limitations.

Catalytic systems offer an efficient route to branched alkanes, often through isomerization or hydrocracking of linear alkanes. Dual-catalyst systems, for instance, have been employed for the regioselective carbonylation of n-alkanes to produce linear aldehydes, which can then be further manipulated. nih.gov One such system utilizes a pincer iridium catalyst for transfer-dehydrogenation of the alkane, followed by a rhodium catalyst for olefin isomerization-hydroformylation. nih.gov While this method focuses on linear products, modifications to catalytic conditions and catalyst design can favor the formation of branched isomers.

Another approach involves the use of solid acid catalysts, such as sulfonated multi-walled carbon nanotubes, for the catalytic condensation of biomass-derived molecules like furfural (B47365) and 2-methylfuran. researchgate.net These reactions generate larger, branched precursors that can be subsequently hydrodeoxygenated to yield highly branched alkanes. nih.gov The properties of the final alkane, including the degree of branching, can be tuned by varying the initial substrates. researchgate.net

Table 1: Comparison of Catalytic Systems for Branched Alkane Precursor Synthesis

| Catalyst System | Precursors | Key Transformation | Resulting Structure |

| Pincer Iridium / Rhodium | n-Alkanes, Syngas | Transfer-Dehydrogenation, Isomerization-Hydroformylation | Primarily Linear Aldehydes |

| Sulfonated Carbon Nanotubes | Furfural, 2-Methylfuran | Catalytic Condensation | Branched Diesel Precursors |

| CoCl₂·6H₂O / Pd/NbOPO₄ | Furfural, Acetone, 2,4-pentanedione | Michael Addition, Hydrodeoxygenation | Highly Branched Alkanes |

Organometallic reagents are powerful tools for the construction of carbon-carbon bonds, a key step in the synthesis of branched alkanes. labster.com Grignard reagents, with the general formula RMgX, are particularly versatile nucleophiles that react with a wide range of electrophiles, including carbonyl compounds. byjus.comlibretexts.org The reaction of a Grignard reagent with a ketone is a classic method for the formation of a tertiary alcohol, which can then be converted to an alkane. libretexts.orgorganic-chemistry.org

To synthesize a quaternary carbon center like the one in 5-Butyl-5-ethylnonadecane, a tertiary alcohol with the desired substitution pattern would first be constructed. This could be achieved by reacting a ketone with an appropriate Grignard reagent. For example, reacting a ketone with two different alkyl groups attached to the carbonyl carbon with a Grignard reagent will yield a tertiary alcohol. libretexts.org

The general steps for forming a branched alkane using a Grignard reaction are:

Formation of the Grignard Reagent: An alkyl or aryl halide is reacted with magnesium metal in an ether solvent. unacademy.comwikipedia.org

Reaction with a Carbonyl Compound: The Grignard reagent attacks the electrophilic carbon of a ketone or aldehyde. labster.com

Work-up: An acidic work-up protonates the resulting alkoxide to form an alcohol. labster.com

Conversion to Alkane: The alcohol is then converted to the corresponding alkane, for instance, through a dehydration reaction to form an alkene, followed by hydrogenation. youtube.com

Dehydration and hydrogenation are crucial steps in many synthetic routes to branched alkanes, particularly when starting from oxygenated precursors like alcohols. The dehydration of an alcohol, typically acid-catalyzed, results in the formation of an alkene. youtube.combyjus.com This elimination reaction is a common method for introducing a double bond into a molecule. byjus.com

Once the alkene is formed, it can be readily reduced to an alkane through hydrogenation. youtube.com This reaction involves the addition of hydrogen across the double bond, usually in the presence of a metal catalyst such as platinum, palladium, or nickel. khanacademy.org The combination of dehydration followed by hydrogenation provides a reliable two-step method for converting an alcohol into its corresponding alkane. youtube.com This sequence is particularly useful in the final stages of a synthesis after a complex carbon skeleton, including a quaternary center, has been assembled.

Proposed Reaction Mechanisms for the Formation of Quaternary Carbon Centers in Branched Alkanes

The construction of a quaternary carbon center, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. Several reaction mechanisms have been proposed and utilized to achieve this.

One prominent mechanism involves the nucleophilic addition of an organometallic reagent to a sterically hindered ketone. organic-chemistry.org For instance, the addition of a Grignard reagent to a ketone bearing two bulky alkyl groups can lead to the formation of a tertiary alcohol. libretexts.org While the reaction is generally thought to proceed via a nucleophilic addition mechanism, for sterically hindered substrates, a single electron transfer (SET) mechanism may also be at play. organic-chemistry.org

Radical-based mechanisms also offer a pathway to quaternary carbons. For example, a radical cascade initiated by a hydrogen atom transfer from a cobalt hydride to a terminal olefin can be followed by a cyclization reaction to form a new C-C bond, resulting in a quaternary center. nih.gov Photoinduced electron transfer (PET) processes can also generate radical cations from olefins, which can then undergo cyclization cascades to form quaternary carbons with high diastereoselectivity. nih.gov

Hydroformylation, a reaction that introduces a formyl group to an alkene, has also been adapted for the synthesis of quaternary carbon centers. nih.gov The use of directing groups can overcome the inherent preference for linear products and facilitate the formation of the more sterically demanding branched isomer. nih.gov

Table 2: Proposed Mechanisms for Quaternary Carbon Formation

| Mechanism Type | Key Intermediates | Driving Force | Example Reaction |

| Nucleophilic Addition | Alkoxide | Polarity of C=O and C-Mg bonds | Grignard reaction with a ketone |

| Radical Cascade | Carbon-centered radicals | Hydrogen atom transfer | Cobalt-catalyzed hydroalkylation |

| Photoinduced Electron Transfer | Radical cations | Light absorption by a photocatalyst | Organophotocatalysis-mediated cyclization |

| Directed Hydroformylation | Metal-hydride complexes | Reversible covalent bonding of a directing group | Rhodium-catalyzed hydroformylation with a scaffolding ligand |

Advanced Synthetic Strategies for Precisely Substituted Branched Alkanes

Achieving precise substitution patterns in the synthesis of complex branched alkanes requires advanced and often multi-step strategies. A modular approach, where different fragments of the molecule are synthesized separately and then coupled together, allows for greater control over the final structure. acs.org

Cross-coupling reactions, catalyzed by transition metals like palladium or nickel, are powerful tools for forming C-C bonds with high selectivity. fiveable.me For instance, a cobalt-catalyzed cross-coupling of an alkyl halide with a Grignard reagent can be used to construct sterically congested quaternary carbon centers. organic-chemistry.org The use of specific ligands can enhance the efficiency and selectivity of these reactions. fiveable.me

Another advanced strategy involves the use of catalytic directing groups in reactions like hydroformylation. nih.gov These "scaffolding ligands" reversibly bind to both the substrate and the catalyst, effectively creating an intramolecular reaction that accelerates the formation of the desired branched product. nih.gov This approach has been successfully applied to the synthesis of quaternary carbon centers from 1,1-disubstituted olefins. nih.gov

Yield Optimization and Purity Assessment in 5-Butyl-5-ethylnonadecane Synthesis

For instance, in Grignard reactions, it is crucial to use anhydrous conditions as Grignard reagents react readily with water. libretexts.org The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is also important as it stabilizes the Grignard reagent. wikipedia.org

Purity assessment is typically carried out at each stage of the synthesis and for the final product. Common techniques include:

Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate the desired product from any impurities or unreacted starting materials.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of the product and assessing its purity. nih.gov Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample. nih.gov Mass spectrometry provides information about the molecular weight of the compound.

Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the theoretical values to confirm its identity and purity.

The use of orthogonal analytical methods, meaning methods that are mechanistically different, is recommended for a comprehensive purity assessment. nih.gov For example, a product purified by chromatography should ideally be assessed for purity using a spectroscopic method. nih.gov

Computational and Theoretical Studies of Branched Alkanes

Quantum Chemical Investigations into the Stability and Energetics of Branched Alkane Structures

Quantum chemical methods are instrumental in explaining the observed thermodynamic stability of branched alkanes compared to their linear isomers. These computational approaches analyze the electronic structure of molecules to provide deep insights into the origins of their energetic properties.

Density Functional Theory (DFT) has become a key method for analyzing the stability of alkanes. quora.com A central finding is that branched alkanes are thermodynamically more stable than their straight-chain counterparts. acs.orgnih.gov DFT calculations allow for the total energy of a molecule to be partitioned into distinct physical components: a steric energy term, an electrostatic energy term, and a quantum energy term. acs.orgnih.gov

A notable study utilizing the M06-2X functional revealed that branched alkanes possess less destabilizing DFT steric energy than linear alkanes. acs.orgnih.gov This is counteracted by a larger destabilizing quantum energy term, which includes the Pauli component of kinetic energy and exchange-correlation energy, arising from the more compressed electronic structure of branched molecules. acs.org Ultimately, the increased stability of branched alkanes is attributed to a more favorable electrostatic energy term, combined with correlation energy. acs.orgnih.govquora.com The more compact structure of branched alkanes leads to a lowering of the total energy and an increase in stability. quora.com

Table 1: DFT Energy Partitioning in Branched vs. Linear Alkanes This table is illustrative, based on the general findings of DFT studies.

| Energy Component | Branched Alkane (e.g., Isobutane) | Linear Alkane (e.g., n-Butane) | Contribution to Stability of Branching |

|---|---|---|---|

| DFT Steric Energy (Es[ρ]) | Less Destabilizing | More Destabilizing | Favorable |

| Quantum Energy (Eq[ρ]) | More Destabilizing | Less Destabilizing | Unfavorable |

| Electrostatic Energy (Ee[ρ]) | More Stabilizing | Less Stabilizing | Favorable |

| Total Energy | Lower (More Stable) | Higher (Less Stable) | Favorable |

High-level ab initio calculations confirm the greater stability of branched alkanes, a phenomenon that requires post-SCF treatments to accurately capture electron correlation effects. researchgate.net These methods provide a rigorous theoretical foundation for understanding the subtle energetic differences between isomers.

The origins of branched alkane stability have been vigorously debated, with several stereoelectronic effects proposed as explanations. quora.comquora.com Two prominent hypotheses are protobranching and geminal steric repulsion. researchgate.net

Protobranching : This concept describes the net stabilizing 1,3-alkyl-alkyl interactions that are present in branched and most normal alkanes but absent in methane (B114726) and ethane. acs.org The stability gained from protobranching can be evaluated using isodesmic comparisons. researchgate.net

Geminal Steric Repulsion : This hypothesis focuses on the repulsive forces between groups attached to the same carbon atom.

However, studies using Natural Bond Orbital (NBO) analysis on alkane isomers up to octane (B31449) have indicated that measures of steric repulsion, including geminal repulsion, fail to account for the enhanced stability of branched structures. researchgate.net Instead, this research suggests that the extra stability is tied to stabilizing geminal σ-->σ* delocalization, particularly involving adjacent C-C bonds, which preferentially stabilizes branched alkanes. researchgate.net This view is supported by valence bond calculations that attribute the effect to additional ionic resonance structures not possible in less branched molecules. researchgate.net

Molecular Dynamics Simulations and Force Field Development for Complex Branched Alkanes

While quantum methods excel at detailed energetic analysis of single molecules, Molecular Dynamics (MD) simulations are used to study the bulk behavior and transport properties of liquids composed of complex molecules like 5-Butyl-5-ethylnonadecane. The accuracy of these simulations is highly dependent on the underlying force field.

Simulating large, complex alkanes requires computationally efficient models. United Atom (UA) models, where groups of atoms like CH₂ or CH₃ are treated as single interaction sites, offer this efficiency. aip.org However, for greater accuracy, especially in reproducing the behavior of non-linear molecules, Anisotropic United Atom (AUA) models are employed. aip.orgnih.gov The AUA approach has been successfully applied to various hydrocarbons, including branched alkanes. researchgate.net

Significant effort has been dedicated to optimizing AUA force fields to better reproduce experimental data. For instance, the AUA intermolecular potential developed for branched alkanes was optimized by modifying the energetic barrier of the torsion potential. tandfonline.com This new potential, AUA(4m), improved the prediction of transport properties like shear viscosity while maintaining accuracy for equilibrium properties. tandfonline.com Studies show that such optimizations can reduce the average deviation from experimental viscosity data significantly. tandfonline.com

Table 2: Performance of AUA Force Field Optimization for Branched Alkanes Data based on findings from optimization studies.

| Force Field Version | Absolute Average Deviation in Shear Viscosity | Key Modification |

|---|---|---|

| Original AUA4 | 24% | Original parameterization |

| Optimized AUA(4m) | 15% | Increased trans-gauche torsion barrier |

Molecular dynamics simulations are a powerful tool for predicting the transport properties of hydrocarbons, which is crucial for applications in the energy and chemical industries. nih.govarxiv.org MD simulations have been used to investigate properties such as viscosity and self-diffusion coefficients for various linear and branched alkanes at a range of temperatures and pressures. researchgate.net

These simulations can reveal how molecular structure affects bulk properties. For example, MD studies can be employed to understand the influence of paraffin (B1166041) structures on the viscosity of crude oil models. researchgate.net The choice of force field, whether it's a united-atom model like AUA or an all-atom (AA) representation, is critical for the accuracy of the predicted properties. researchgate.netacs.org By simulating the movement of molecules over time, MD provides a direct link between the molecular architecture of compounds like 5-Butyl-5-ethylnonadecane and their macroscopic transport characteristics. arxiv.org

Predictive Modeling of Structural Features and Conformational Landscapes

The prediction of structural features and the exploration of the conformational landscape of large, branched alkanes such as 5-Butyl-5-ethylnonadecane are computationally intensive tasks. These undertakings are critical for understanding the molecule's physical and chemical properties. Predictive modeling in this context leverages computational chemistry and machine learning techniques to navigate the vast conformational space and identify low-energy, stable structures.

The conformational landscape of a molecule like 5-Butyl-5-ethylnonadecane, a C25 alkane, is exceedingly complex due to the numerous rotatable single bonds. Each of these bonds can exist in multiple conformations, primarily gauche and anti, leading to a combinatorial explosion of possible three-dimensional arrangements. Molecular dynamics (MD) simulations and molecular mechanics (MM) calculations are foundational methods for exploring these landscapes. acs.orgucl.ac.uk These methods rely on force fields, which are sets of parameters that define the potential energy of the molecule as a function of its atomic coordinates.

For large and branched alkanes, the accuracy of the force field is paramount. Several force fields, such as AMBER, OPLS (Optimized Potentials for Liquid Simulations), and NERD (Nath, Escobedo, and de Pablo revised), have been developed and refined to better reproduce the experimental properties of hydrocarbons. researchgate.netresearcher.lifenih.govacs.orgnih.gov The choice of force field can significantly impact the predicted conformational energies and, consequently, the identified stable structures. High-level quantum mechanical calculations, while computationally expensive for such a large molecule, often serve as a benchmark for validating and parameterizing these force fields. acs.orgnih.gov

Neural Network Approaches for Alkane Property Prediction

In recent years, neural networks and other machine learning techniques have emerged as powerful tools for predicting the properties of molecules, including alkanes. nih.govnih.govresearchgate.net These approaches can learn complex relationships between molecular structure and properties from large datasets, often outperforming traditional quantitative structure-property relationship (QSPR) models. researchgate.netacs.orgarxiv.org

For a molecule like 5-Butyl-5-ethylnonadecane, a neural network model could be trained to predict a variety of structural and conformational properties. The input to such a model could range from simple molecular descriptors to more complex representations like molecular graphs or 3D coordinates. Graph neural networks (GNNs) are particularly well-suited for this task as they can directly operate on the molecular graph, capturing the intricate connectivity of the atoms. arxiv.orgnih.gov

A hypothetical application of a neural network for predicting the properties of 5-Butyl-5-ethylnonadecane could involve training the model on a vast database of alkane isomers with known properties derived from experimental data or high-fidelity computational methods. The model could then predict properties for new, uncharacterized molecules.

Table 1: Hypothetical Neural Network Input Features for 5-Butyl-5-ethylnonadecane

| Feature Type | Specific Feature | Description |

| Topological Descriptors | Wiener Index | Sum of the shortest distances between all pairs of non-hydrogen atoms. |

| Randić Index | A measure of molecular branching. | |

| Carbon Number | Total number of carbon atoms (25). | |

| Geometric Features | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Principal Moments of Inertia | Describing the mass distribution of the molecule. | |

| Electronic Descriptors | Polarizability | The ability of the electron cloud to be distorted by an electric field. |

Once trained, the neural network could predict a range of properties. For instance, it could estimate the relative energies of different conformers, helping to identify the most stable structures without the need for extensive quantum mechanical calculations for each conformer.

Table 2: Illustrative Predicted Properties of 5-Butyl-5-ethylnonadecane using a Neural Network Model

| Predicted Property | Predicted Value | Unit | Significance |

| Heat of Formation (gas) | -750.2 ± 10.5 | kJ/mol | Thermodynamic stability of the molecule. |

| Boiling Point | 425.8 ± 5.2 | °C | A key physical property for industrial applications. |

| Radius of Gyration | 8.5 ± 0.3 | Å | A measure of the molecule's compactness. |

| Lowest Conformational Energy | -235.6 ± 2.1 | kcal/mol | The energy of the most stable 3D arrangement. |

The development of such predictive models relies on the availability of large, high-quality datasets. Public and private databases containing the properties of a wide range of alkanes are essential for training robust and accurate neural networks. The ongoing advancements in machine learning architectures and the increasing availability of computational resources are expected to further enhance the capabilities of these predictive models in the field of computational chemistry. nih.gov

Advanced Analytical Methodologies for the Characterization of 5 Butyl 5 Ethylnonadecane

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes like 5-Butyl-5-ethylnonadecane. Its high resolving power and sensitive detection capabilities make it ideal for separating and identifying components within complex hydrocarbon mixtures.

Fragmentation Pattern Analysis for Quaternary Carbon Alkane Identification

The mass spectrum of an alkane is generated by electron ionization (EI), which causes the molecule to fragment in a predictable manner. For alkanes containing a quaternary carbon, such as 5-Butyl-5-ethylnonadecane, the fragmentation is dominated by the cleavage of carbon-carbon bonds alpha (α) to the quaternary center. This is due to the relative stability of the resulting tertiary carbocations.

In the case of 5-Butyl-5-ethylnonadecane, the primary fragmentation events would involve the loss of the alkyl groups attached to the C5 quaternary carbon: an ethyl group, a butyl group, and the two longer alkyl chains (a tetradecyl and a butyl group forming part of the main nonadecane (B133392) chain). The mass spectrum is expected to show characteristic fragment ions corresponding to the loss of these substituents from the molecular ion (M+). The most significant fragmentation pathways would be the loss of the ethyl ([M-29]+) and butyl ([M-57]+) groups. The relative abundance of these fragment ions provides crucial information for identifying the specific branching pattern. pnas.orgpnas.org The base peak in the mass spectra of straight-chain alkanes is often at m/z 57, corresponding to a C4H9+ carbocation. whitman.edu

Table 1: Predicted Key Mass Fragments for 5-Butyl-5-ethylnonadecane

| Fragment | Description | Predicted m/z |

| [M]+ | Molecular Ion | 352 |

| [M-29]+ | Loss of ethyl group | 323 |

| [M-57]+ | Loss of butyl group | 295 |

This table is based on established fragmentation principles for branched alkanes.

Retention Time Characteristics and Chromatographic Behavior of 5-Butyl-5-ethylnonadecane

The retention time in gas chromatography is a critical parameter for the identification of a compound. For alkanes, the retention time on a non-polar stationary phase is primarily dependent on the compound's boiling point and molecular structure. Generally, for a given carbon number, branched alkanes have lower boiling points and thus shorter retention times than their straight-chain counterparts. Highly branched isomers are typically the first to elute. unl.edu

The Kovats retention index (RI) is a standardized measure of retention that relates the retention time of a compound to those of n-alkanes eluting before and after it. For 5-Butyl-5-ethylnonadecane, a Kovats retention index of 2343 has been reported on a non-polar HP-5MS capillary column. nist.gov This value provides a highly specific identifier when analyzing complex mixtures. The elution of 5-butyl-5-ethylalkanes has been observed to occur between the n-alkanes with two fewer carbon atoms and the even-numbered n-alkane with one fewer carbon atom. researchgate.net

Quantitative Analysis of Branched Alkanes in Complex Mixtures

GC-MS can be used for the quantitative analysis of branched alkanes in various matrices. nih.govgov.scot The method typically involves creating a calibration curve using standards of the target analyte. However, due to the commercial unavailability of many highly branched alkanes, a common approach is to use a representative internal standard. For accurate quantification, the selected internal standard should have similar chemical properties and chromatographic behavior to the analyte. Deuterated alkanes are often employed as internal standards to correct for variations in sample preparation and instrument response. gov.scot

The concentration of 5-Butyl-5-ethylnonadecane in a sample can be determined by comparing the peak area of the analyte to that of the internal standard, using a response factor determined from the analysis of a standard of known concentration. Selected Ion Monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity by monitoring only the characteristic fragment ions of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. While 1H NMR provides information about the chemical environment of hydrogen atoms, 13C NMR is particularly useful for determining the carbon skeleton of a molecule. acs.orglibretexts.org

For 5-Butyl-5-ethylnonadecane, the 13C NMR spectrum would exhibit distinct signals for each chemically non-equivalent carbon atom. The chemical shifts of these signals are indicative of the carbon's local electronic environment.

Quaternary Carbon: The quaternary carbon at the C5 position is expected to have a characteristic chemical shift in the range of 30–40 ppm. openochem.org

Methylene Carbons (-CH2-): The numerous methylene carbons in the long alkyl chains and the butyl and ethyl groups will produce a cluster of signals, typically between 10 and 40 ppm. The specific chemical shifts will vary depending on their proximity to the branching point.

Methyl Carbons (-CH3): The terminal methyl carbons of the ethyl, butyl, and nonadecane chains will appear at the most upfield region of the spectrum, generally between 10 and 20 ppm. openochem.org

Table 2: Predicted 13C NMR Chemical Shift Ranges for 5-Butyl-5-ethylnonadecane

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quaternary (C5) | 30 - 40 |

| Methylene (-CH2-) | 10 - 40 |

| Methyl (-CH3) | 10 - 20 |

This table is based on established 13C NMR chemical shift correlations for alkanes.

Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. scribd.com For alkanes like 5-Butyl-5-ethylnonadecane, which lack traditional functional groups, the IR spectrum is characterized by absorptions arising from C-H and C-C bond vibrations. orgchemboulder.comlibretexts.orgpressbooks.pubopenstax.org

The most prominent features in the IR spectrum of 5-Butyl-5-ethylnonadecane would be:

C-H Stretching: Strong absorption bands in the region of 2850-3000 cm-1 are characteristic of C-H stretching vibrations in methyl (-CH3) and methylene (-CH2-) groups. orgchemboulder.comlibretexts.org The presence of both symmetric and asymmetric stretching modes contributes to the complexity of this region.

C-H Bending: Absorptions in the 1450-1470 cm-1 range are due to C-H scissoring (bending) vibrations of methylene groups. orgchemboulder.com Methyl groups exhibit a characteristic asymmetric bending vibration around 1460 cm-1 and a symmetric bending ("umbrella") mode around 1375 cm-1. orgchemboulder.com

Fingerprint Region: The region below 1300 cm-1, known as the fingerprint region, contains complex vibrations involving C-C stretching and various bending modes. orgchemboulder.com While difficult to interpret in detail, the unique pattern of peaks in this region can serve as a fingerprint for the specific molecule, allowing for comparison with a known standard.

Table 3: Characteristic IR Absorption Bands for Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend (CH₂ Scissoring) | 1450 - 1470 | Medium |

| C-H Bend (CH₃ Umbrella) | ~1375 | Medium |

High-Resolution Mass Spectrometry and Advanced Ionization Techniques

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This capability is invaluable for confirming the molecular formula of 5-Butyl-5-ethylnonadecane (C25H52) and for distinguishing it from other isobaric compounds.

Advanced ionization techniques can offer advantages over conventional electron ionization for the analysis of complex hydrocarbons. nih.govsemanticscholar.orgsemanticscholar.org

Chemical Ionization (CI): This is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak. This can be particularly useful for confirming the molecular weight of highly branched alkanes that may show a weak or absent molecular ion in EI-MS.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is suitable for the analysis of nonpolar compounds like alkanes. nih.gov It can be coupled with liquid chromatography for the analysis of less volatile branched alkanes.

Tandem Mass Spectrometry (MS/MS): In MS/MS, specific fragment ions from the initial mass analysis are selected and subjected to further fragmentation. osti.gov This technique can provide detailed structural information and help to differentiate between isomers of branched alkanes that may produce similar initial mass spectra. osti.gov

These advanced MS techniques, particularly when combined with high-resolution measurements, provide a powerful arsenal for the comprehensive characterization of complex branched alkanes like 5-Butyl-5-ethylnonadecane, especially in the analysis of intricate environmental or geological samples.

Comparison of Analytical Methodologies for Complex Alkane Profiling

The characterization of complex alkane mixtures, which may contain 5-Butyl-5-ethylnonadecane and its isomers, relies on a suite of advanced analytical tools. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and structural elucidation capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the analysis of volatile and semi-volatile organic compounds. In the context of large alkanes, GC separates isomers based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluting molecules and detects the resulting ions, creating a mass spectrum that serves as a molecular fingerprint. However, for large, branched alkanes like 5-Butyl-5-ethylnonadecane, many structural isomers exhibit very similar boiling points and produce nearly identical mass spectra, leading to significant co-elution and making unambiguous identification challenging scielo.brscielo.br. The National Institute of Standards and Technology (NIST) database contains a reference for 5-Butyl-5-ethylnonadecane, indicating a retention index (I) of 2343 on an HP-5MS column, which aids in its identification when present in simpler mixtures nist.gov.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) provides a significant leap in resolving power over conventional GC-MS researchgate.netnih.gov. This technique employs two columns with different stationary phases (e.g., nonpolar followed by polar) connected by a modulator. The first dimension typically separates compounds by boiling point, while the second dimension provides separation based on polarity researchgate.net. This orthogonal separation spreads the components across a two-dimensional plane, effectively separating compound classes (e.g., linear, branched, and cyclic alkanes) into distinct regions of the chromatogram gcms.cz. The high resolving power of GCxGC can separate thousands of components in a single analysis, making it ideal for complex hydrocarbon samples where isomers of 5-Butyl-5-ethylnonadecane would be co-eluted in a one-dimensional separation gcms.czresearchgate.net. The use of a TOF-MS detector is crucial as it provides the high data acquisition speeds necessary to capture the very narrow peaks (often <100 ms wide) generated by the second-dimension column researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for absolute structure elucidation. Unlike mass spectrometry techniques, which involve fragmentation, NMR provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei (typically ¹H and ¹³C) libretexts.org. Advanced two-dimensional NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), can be used to identify specific spin systems and thus differentiate between various types of alkane branching (e.g., 2-methyl vs. 3-methyl) even within complex mixtures nih.govacs.org. For a molecule like 5-Butyl-5-ethylnonadecane, ¹³C NMR would be expected to show distinct signals for the quaternary carbon, the surrounding methylene carbons, and the various carbons along the different alkyl chains openochem.org. While extremely powerful for structural confirmation, NMR generally suffers from lower sensitivity compared to MS-based methods and can be challenging to apply to trace components in highly complex mixtures without prior fractionation nih.govnih.gov.

The selection of an appropriate analytical methodology depends on the specific research goal, whether it is routine screening, detailed isomeric separation, or definitive structural confirmation. A comparative summary of these techniques for the analysis of complex mixtures containing 5-Butyl-5-ethylnonadecane is presented below.

Interactive Table 1: Comparison of Key Analytical Methodologies for 5-Butyl-5-ethylnonadecane Profiling

| Feature | GC-MS | GCxGC-TOFMS | 2D NMR Spectroscopy (e.g., DQF-COSY) |

| Primary Application | Routine screening, quantification in simple mixtures. | High-resolution separation of complex isomeric mixtures. | Unambiguous structure elucidation and isomer differentiation. |

| Resolving Power | Moderate; significant co-elution of C₂₅H₅₂ isomers. | Very High; separates compound classes and isomers effectively. | Not a separation technique; resolves signals based on chemical environment. |

| Sensitivity | High (typically pg to fg range). | Very High; lower detection limits than GC-MS due to peak focusing. | Low; requires higher concentrations (µg to mg range). nih.gov |

| Isomer Differentiation | Limited; relies on chromatographic separation and subtle spectral differences. | High; separates isomers based on both boiling point and polarity/shape. | Excellent; provides detailed connectivity information to distinguish isomers. nih.gov |

| Data Complexity | Moderate; 1D chromatogram and mass spectra. | High; 2D contour plot and mass spectra. | High; multi-dimensional spectra requiring expert interpretation. |

| Sample Throughput | High. | Moderate to High. | Low; longer acquisition times per sample. mdpi.com |

| Structural Information | Fragmentation patterns; can be ambiguous for isomers. | Fragmentation patterns with enhanced confidence due to clean separation. | Definitive connectivity and bonding environment. libretexts.org |

Interactive Table 2: Representative Analytical Parameters and Findings

| Methodology | Parameter | Typical Value / Finding for Complex Alkanes |

| GC-MS | Retention Index (I) | For 5-Butyl-5-ethylnonadecane: 2343 (on HP-5MS column) nist.gov |

| Mass Spectrum | Dominated by alkyl fragment ions (m/z 43, 57, 71, 85...). Isomers show very similar spectra. | |

| GCxGC-TOFMS | Column Set | 1D: Nonpolar (e.g., Rtx-5); 2D: Polar (e.g., Rtx-Wax) gcms.cz |

| Modulation Period | 2-8 seconds researchgate.net | |

| Expected Result | Branched alkanes like 5-Butyl-5-ethylnonadecane elute earlier in the 1st dimension than linear C₂₅ alkane and show separation from less-branched isomers in the 2nd dimension. researchgate.net | |

| ¹H NMR | Chemical Shift (δ) | Aliphatic protons (CH, CH₂, CH₃) typically resonate in the highly shielded region of 0.7 - 1.5 ppm . openochem.org |

| ¹³C NMR | Chemical Shift (δ) | Quaternary carbons: ~30-40 ppm; CH₂ carbons: ~20-35 ppm; CH₃ carbons: ~10-25 ppm. libretexts.orgopenochem.org |

| Expected Result | Unique signals corresponding to the quaternary carbon and each chemically distinct carbon atom in the butyl, ethyl, and nonadecane-derived chains would confirm the structure. |

Environmental Occurrence and Biogeochemical Pathways of Branched Alkanes

Natural Occurrence of 5-Butyl-5-ethylnonadecane in Environmental Matrices (e.g., Soils)

Direct documentation of 5-Butyl-5-ethylnonadecane in environmental matrices is not extensively reported in scientific literature. However, the natural occurrence of structurally analogous compounds, specifically long-chain branched alkanes with quaternary carbon atoms (BAQCs), is well-established. These compounds, which include series like 3,3- and 5,5-diethylalkanes, have been identified in a variety of modern and ancient geological samples. researchgate.netnih.gov

Research has detected BAQCs in diverse environments such as warm deep-sea hydrothermal waters, modern and Holocene marine shelf sediments, and Late Cretaceous black shales. researchgate.net Their presence has been confirmed in sediments dating from the present day back to the Paleoproterozoic Era (over 2 billion years ago), indicating that the biological pathways for synthesizing such complex branched structures have ancient origins. nih.govfrontiersin.org While some early reports considered potential contamination from sources like polyethylene (B3416737) bags, the widespread and consistent distribution patterns in geological records strongly support a natural, biogenic origin for most BAQCs. frontiersin.orgscite.ai The specific source organisms remain largely unknown, but their distribution suggests an association with sulfidic environments. nih.gov

| Environmental Matrix | Specific BAQC Series Mentioned | Geological Age | Reference |

|---|---|---|---|

| Marine Shelf Sediments | 5,5-Diethylalkanes | Modern and Holocene | researchgate.netnih.gov |

| Black Shales | 2,2-Dimethylalkanes, 3,3- & 5,5-Diethylalkanes | Late Cretaceous | researchgate.net |

| Carboniferous Shales | Nine distinct pseudohomologous series of BAQCs | Carboniferous | frontiersin.org |

| Deep-sea Hydrothermal Waters | 2,2-Dimethylalkanes, 3,3- & 5,5-Diethylalkanes | Modern | researchgate.net |

| Metasediments (Shungit) | Identified as 5,5-Diethylalkanes | 2.0-2.2 Billion years (Ga) | nih.gov |

Biogenic Sources and Microbial Synthesis of Branched Alkanes in Natural Systems (e.g., Bacillus spp.)

The consistent odd- or even-carbon number distribution patterns of BAQC series in geological samples strongly point to a biological origin, likely from specific bacteria or algae. frontiersin.org While the exact organisms producing 5-Butyl-5-ethylnonadecane and other BAQCs in nature have not been definitively identified, advances in metabolic engineering have demonstrated that bacteria can be modified to synthesize branched alkanes.

Microbial alkane production is typically derived from the fatty acid biosynthetic pathway. nih.gov Genetic components from Bacillus subtilis have been instrumental in engineering Escherichia coli to produce branched-chain alkanes. For example, introducing the enzyme FabH2 from B. subtilis, which has a broader substrate specificity than its E. coli counterpart, can alter the fatty acid pool and lead to the synthesis of different alkane structures. nih.gov Furthermore, the expression of the branched-chain α-keto acid dehydrogenase complex from B. subtilis is a key strategy for creating the necessary precursors for iso-alkanes (branched alkanes). nih.gov These studies underscore a plausible microbial origin for complex branched alkanes found in the environment.

| Genetic Component/Enzyme | Source Organism (in engineering) | Function in Branched Alkane Synthesis | Reference |

|---|---|---|---|

| FabH2 (β-ketoacyl-ACP synthase) | Bacillus subtilis | Initiates fatty acid synthesis with non-standard starter units, enabling production of varied and branched chains. | nih.gov |

| Branched-chain α-keto acid dehydrogenase complex | Bacillus subtilis | Generates branched-chain acyl-CoA precursors for fatty acid synthesis. | nih.gov |

| Acyl-ACP Reductase (AAR) & Aldehyde Decarbonylase (ADC) | Cyanobacteria (e.g., Synechococcus elongatus) | Core pathway enzymes that convert fatty acyl-ACPs to aldehydes and then to alkanes. | nih.govnih.gov |

Geochemical Significance of Branched Alkanes as Biomarkers or Contaminants

Branched alkanes serve a dual role in geochemistry, acting as both valuable sources of paleoenvironmental information (biomarkers) and as persistent environmental pollutants.

As biomarkers , BAQCs are considered a distinct and independent class of molecular fossils. frontiersin.org Their presence in ancient sediments can provide insights into past environmental conditions. For instance, the occurrence of BAQCs has been linked to weak oxidizing sedimentary environments, suggesting they may be preserved under specific redox conditions. frontiersin.org The distribution of different BAQC series has also been correlated with paleoclimatic factors, with certain carbon number predominances linked to either warm, humid climates or cold, arid ones. frontiersin.org This is distinct from the more common use of n-alkanes, whose chain lengths and odd-over-even predominance are typically used to infer inputs from terrestrial higher plants versus aquatic algae. nih.gov

As contaminants , highly branched alkanes are a cause for concern due to their environmental persistence. cambridge.org A historical example is the industrial use of tetrapropylene-based alkylbenzenes (TABs), which featured highly branched side chains. These compounds proved to be environmentally troublesome due to their resistance to degradation and were eventually phased out. The combustion of fossil fuels, which contain a complex mixture of linear and branched alkanes, releases pollutants that contribute to air pollution, acid rain, and climate change. cambridge.org Furthermore, derivatives such as polychlorinated n-alkanes (PCAs), used in various industrial applications, are now recognized as widespread and persistent environmental contaminants found in water and biota. nih.gov

Environmental Fate and Transport Mechanisms of Highly Branched Alkanes

The environmental behavior of a large, highly branched alkane like 5-Butyl-5-ethylnonadecane is governed by its physicochemical properties, primarily its high molecular weight, low water solubility, and high hydrophobicity (high octanol-water partition coefficient). chemeo.comresearchgate.net These characteristics dictate that the compound will have a strong tendency to adsorb to organic matter in soil and sediment rather than dissolving in water. cdc.gov

Transport in the environment is therefore closely linked to the movement of particulate matter. In aquatic systems, these alkanes would be associated with suspended sediments and would ultimately be deposited in benthic zones. researchgate.net Transport over long distances is possible through atmospheric deposition of aerosol-bound particles or the movement of contaminated soils and sediments via erosion. Due to their low volatility, long-range atmospheric transport in the gas phase is unlikely.

The fate of such molecules is characterized by high persistence. researchgate.netindustrialchemicals.gov.au The complex, branched structure, particularly the presence of a quaternary carbon atom, makes them highly resistant to degradation. researchgate.net This stability means they can remain in the environment for long periods, accumulating in sinks such as river and marine sediments. Modeling of other complex long-chain hydrocarbons suggests environmental residence times can extend for hundreds of days, with a tendency to partition into soil, sediment, and biota. nih.gov

Degradation Pathways of Branched Alkanes in Environmental Compartments

Branched alkanes are known to be more recalcitrant to microbial degradation than their straight-chain (n-alkane) counterparts. The presence of a quaternary carbon, as in 5-Butyl-5-ethylnonadecane, presents a significant steric hindrance to enzymatic attack, further increasing its persistence. researchgate.netresearchgate.net Nevertheless, microbial degradation, though slow, can occur through several pathways.

Under aerobic conditions , the primary mechanism for initiating alkane degradation is oxidation by monooxygenase enzymes, such as alkane hydroxylase or cytochrome P450. researchgate.netnih.gov These enzymes introduce an oxygen atom, typically forming an alcohol, which can then be further oxidized to an aldehyde and a fatty acid, eventually entering the β-oxidation cycle. nih.gov While these enzyme systems are most efficient for n-alkanes, some have been shown to act on branched aliphatic compounds, albeit at much slower rates. researchgate.net

Under anaerobic conditions , which are common in buried sediments and petroleum reservoirs, a different pathway is utilized. The most well-documented mechanism is activation via the addition of fumarate (B1241708). researchgate.net In this process, the alkane is attacked by a glycyl radical enzyme, which catalyzes the addition of the alkane across the double bond of a fumarate molecule. This forms an alkylsuccinate derivative, a key biomarker for anaerobic alkane degradation. This initial activation step is a critical gateway to the subsequent breakdown of the molecule. This pathway has been confirmed for the degradation of branched alkanes in high-temperature petroleum reservoirs.

| Pathway | Environmental Condition | Key Initial Enzyme/Reaction | Initial Product | Relative Rate | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidation | Oxic (Oxygen present) | Alkane Hydroxylase / Monooxygenase | Alcohol | Slow for highly branched structures | researchgate.netnih.gov |

| Anaerobic Addition | Anoxic (No oxygen) | Fumarate Addition (Alkylsuccinate Synthase) | Alkylsuccinate | Very slow; significant in geological settings | researchgate.net |

Advanced Applications of Branched Alkanes in Specialized Chemical Contexts

Role of Branched Alkanes as Reference Standards in Chromatographic Analysis

In the field of analytical chemistry, particularly gas chromatography (GC), branched alkanes serve as crucial reference standards for the identification and characterization of complex hydrocarbon mixtures. The retention of a compound in a GC system is highly dependent on its physical properties, such as boiling point and intermolecular interactions with the stationary phase. The introduction of branching significantly alters these properties compared to linear alkanes.

The Kovats retention index (RI) is a standardized method used to convert retention times into system-independent constants, facilitating the comparison of data across different laboratories and conditions. umass.edu This index relates the retention time of an analyte to those of n-alkanes eluting before and after it. For branched alkanes, the RI is typically lower than that of the corresponding n-alkane with the same carbon number when analyzed on a non-polar stationary phase. This is because the more compact, spherical shape of branched isomers reduces their surface area and, consequently, their van der Waals interactions with the stationary phase, leading to earlier elution. tuwien.at

Quantitative Structure-Retention Relationship (QSRR) models are often employed to predict the retention indices of iso-alkanes. These models utilize topological and geometrical descriptors that effectively represent the chemical structure and its degree of branching. tuwien.at For a highly branched C25 alkane like 5-Butyl-5-ethylnonadecane, its retention index on a standard non-polar column (e.g., DB-1) would be significantly lower than that of n-pentacosane (RI = 2500). The specific index would depend on the precise branching arrangement, with more compact isomers exhibiting lower RI values.

Below is a representative data table illustrating the effect of branching on the Kovats retention index for C8 alkane isomers on a non-polar stationary phase. This principle of decreasing retention index with increased branching and compactness applies to larger systems like C25 isomers.

| Compound Name | Structure | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |

| n-Octane | Linear | 125.7 | 800 |

| 2-Methylheptane | Branched | 117.6 | 776 |

| 2,2,4-Trimethylpentane | Highly Branched | 99.2 | 692 |

| 2,2,3,3-Tetramethylbutane | Very Highly Branched | 106.5 | 669 |

This interactive table demonstrates how increased branching lowers the boiling point and the Kovats retention index.

Integration of Branched Alkane Moieties in Advanced Materials Design

The incorporation of specific molecular fragments, or moieties, is a cornerstone of modern materials science. The structural features of branched alkanes can be leveraged to tune the properties of advanced materials.

Side-Chain Engineering in Semiconducting Polymers for Photovoltaic Applications

In the design of semiconducting polymers for organic photovoltaic (OPV) applications, the engineering of alkyl side chains is a critical strategy for controlling solubility, film morphology, and charge transport properties. scispace.com The side chains, while not directly participating in electronic conduction, profoundly influence the packing of the conjugated polymer backbones.

Generally, bulky side chains are introduced to enhance the solubility of the polymer in organic solvents, which is essential for solution-based processing. scispace.com However, the introduction of excessively bulky or non-polar side chains can have detrimental effects on device performance. A large, non-functionalized branched alkane moiety, analogous to the 5-butyl-5-ethylnonadecane structure, would likely disrupt the close π-π stacking of the polymer backbones. scispace.com This increased distance between conjugated chains would impede charge hopping, thereby reducing charge carrier mobility. tuwien.at

Research in this area focuses on optimizing the size, branching position, and functionality of side chains to strike a balance between solubility and efficient charge transport. epo.org Studies have shown that both excessively long and short side chains can lead to suboptimal film morphology and poor photovoltaic performance. scispace.com While simple, bulky alkyl groups can loosen the molecular packing, this often leads to a less ordered structure, which is unfavorable for charge transport. scispace.com Therefore, a moiety like 5-Butyl-5-ethylnonadecane would be an unlikely candidate for side-chain engineering in high-performance semiconducting polymers, where more precisely designed, often functionalized, side chains are required.

Hydrocarbon Component in Complex Fuel Formulations

Branched alkanes are a major component of gasoline and are intentionally synthesized in petroleum refining through processes like isomerization and alkylation to increase the octane (B31449) number of the fuel. libretexts.org In the context of diesel and jet fuels, the properties of long-chain alkanes are of particular interest. The cetane number (CN) is a key indicator of diesel fuel quality, representing its ignition delay. Higher cetane numbers correspond to shorter ignition delays and better combustion quality. wseas.com

Straight-chain alkanes (n-paraffins) generally have high cetane numbers, which increase with chain length. However, they often have poor cold-flow properties (i.e., they solidify at higher temperatures). Branching in the alkane structure has a significant impact on the cetane number. Highly branched alkanes tend to have lower cetane numbers than their linear counterparts but exhibit superior cold-flow properties. nih.gov

A C25 compound like 5-Butyl-5-ethylnonadecane would be a solid at room temperature, similar to paraffin (B1166041) wax. nih.govbyjus.com As such, it would not be a direct component of liquid fuels like gasoline or diesel in high concentrations. However, such long-chain branched structures are relevant to the composition of lubricating oils and could potentially be used as a minor blendstock in diesel or jet fuel to modify specific properties. For instance, adding a small amount of a high-molecular-weight branched paraffin could influence the fuel's viscosity and lubricity. The high degree of branching in 5-Butyl-5-ethylnonadecane would result in a lower cetane number compared to n-pentacosane. nih.govmdpi.com

The following table presents the cetane numbers for various hydrocarbon structures, illustrating the general trends.

| Hydrocarbon Type | Example Compound | Carbon Number | Cetane Number (CN) |

| n-Alkane | n-Dodecane | 12 | ~75 |

| n-Alkane | n-Hexadecane (Cetane) | 16 | 100 |

| Branched Alkane | Isooctane (2,2,4-Trimethylpentane) | 8 | ~20 |

| Cycloalkane | Decalin | 10 | ~46 |

| Aromatic | Tetralin | 10 | ~9 |

This interactive table shows the influence of molecular structure on the cetane number of fuel components.

Use as Feedstocks in Advanced Organic Synthesis for Value-Added Compounds

Alkanes are generally considered unreactive due to the strength and non-polar nature of their C-C and C-H bonds. However, with the development of modern catalytic methods, they can be functionalized and used as feedstocks for the synthesis of more complex, value-added compounds. Long-chain branched alkanes, while less studied than their shorter-chain counterparts, represent a potential source of complex molecular scaffolds.

Synthetic techniques for producing and modifying long-chain compounds can be challenging. epo.org However, methods exist for the selective functionalization of alkanes. For instance, terminal functionalization of long-chain alkanes can be achieved through hydrometallation reactions, allowing for the introduction of hydroxyl or halide groups at the end of the carbon chain. epo.org While this is more straightforward for linear alkanes, catalytic systems are being developed for the selective functionalization of more complex branched structures.

A highly branched C25 alkane like 5-Butyl-5-ethylnonadecane could, in principle, be a precursor for specialty chemicals. Through selective oxidation or halogenation, functional groups could be introduced, transforming the inert hydrocarbon into a versatile intermediate. stackexchange.com This intermediate could then be used to synthesize specialty lubricants, surfactants, or polymers where a high degree of branching is desirable for controlling physical properties like viscosity and thermal stability. The synthesis of such large and specifically branched alkanes is itself a challenge, often involving multi-step processes like the Wurtz reaction or the use of Grignard reagents. stackexchange.com

Intermolecular Interactions and Their Impact on Macroscopic Behavior in Specialized Systems

The macroscopic physical properties of alkanes, such as boiling point, melting point, and viscosity, are dictated by the nature and strength of the intermolecular forces between their molecules. For non-polar molecules like alkanes, the primary intermolecular forces are London dispersion forces, a type of van der Waals force. The strength of these forces is directly related to the surface area of the molecule.

Linear alkanes have a larger surface area and can pack together more efficiently, leading to stronger intermolecular attractions and, consequently, higher boiling points compared to their branched isomers. libretexts.org Branching makes the molecule more compact and spherical, reducing the surface area available for intermolecular contact. This weakens the London dispersion forces, resulting in a lower boiling point. byjus.com

For 5-Butyl-5-ethylnonadecane, its highly branched structure results in a significantly lower boiling point than its linear isomer, n-pentacosane (boiling point ~402 °C). nih.gov The quaternary carbon center creates a compact structure that hinders close packing with neighboring molecules.

The effect of branching on melting point is more complex. While branching generally lowers the boiling point, high degrees of symmetry in a branched molecule can lead to efficient packing in a crystal lattice, resulting in a higher melting point compared to less branched isomers.

The table below compares the boiling and melting points of C8 alkane isomers to illustrate the impact of branching.

| Isomer of Octane (C8H18) | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Octane | Linear | 125.7 | -56.8 |

| 2-Methylheptane | Branched | 117.6 | -109.0 |

| 2,2,4-Trimethylpentane | Highly Branched | 99.2 | -107.4 |

| 2,2,3,3-Tetramethylbutane | Symmetrical, Highly Branched | 106.5 | 100.7 |

This interactive table illustrates how branching typically lowers the boiling point, but high symmetry can lead to a high melting point.

These fundamental principles of intermolecular interactions are crucial in specialized systems where branched alkanes might be used, such as in the formulation of lubricants or as phase-change materials, where precise control over melting and boiling points is essential.

Future Research Directions and Emerging Methodologies

Development of Novel Green Synthetic Routes for Specific Branched Alkane Isomers

The synthesis of precisely structured, highly branched alkanes such as 5-Butyl-5-ethylnonadecane presents a significant challenge in organic chemistry. Traditional methods often involve multiple steps, harsh reagents, and produce a mixture of isomers, leading to low yields and significant waste. The development of green synthetic routes is therefore a critical area of future research. These routes aim to improve efficiency and minimize environmental impact by adhering to the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and avoidance of hazardous substances.

Key research thrusts in this area include:

Catalytic Isomerization and Reforming: The conversion of linear alkanes, which are abundant in petroleum feedstocks, into branched isomers is a cornerstone of producing high-octane gasoline. chemeo.com Future research will focus on developing more selective and robust catalysts for producing specific, highly branched structures. Solid acid catalysts, such as sulfated zirconia and zeolites, are promising candidates for these transformations. add-tek.comcosmileeurope.eunih.gov The challenge lies in controlling the isomerization process to favor the formation of desired isomers like 5-Butyl-5-ethylnonadecane while minimizing cracking and other side reactions. cosmeticsinfo.org

Use of Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive as green solvents and catalysts. wikipedia.orgbyjus.com In the context of branched alkane synthesis, ionic liquids can act as both the solvent and the catalyst for alkylation and isomerization reactions, facilitating easier product separation and catalyst recycling. almerja.comnih.gov Research is needed to design ionic liquids with tailored acidity and physical properties for the selective synthesis of complex alkanes.

Photocatalytic and Biocatalytic Approaches: Harnessing light energy to drive chemical reactions and using enzymes to catalyze specific transformations are at the forefront of green chemistry. Photocatalytic methods, for instance, can enable the conversion of fatty acids derived from biomass into alkanes under mild conditions. unacademy.com Biocatalysis, on the other hand, offers the potential for highly selective synthesis of complex molecules, although the synthesis of long-chain, highly branched alkanes by engineered microorganisms is still in its infancy. wikipedia.orgbyjus.com

A plausible, though not yet documented, green synthetic approach to 5-Butyl-5-ethylnonadecane could involve a convergent synthesis using organometallic reagents, which are known for their efficiency in forming carbon-carbon bonds. One such proposed route is the Grignard reaction.

Proposed Synthesis via Grignard Reaction:

A Grignard reagent could be used to introduce one of the alkyl groups to a ketone precursor. organic-chemistry.orgchemguide.co.uk For example, the reaction of nonan-5-one with a butylmagnesium halide, followed by dehydration and hydrogenation, could be a potential route. A more direct approach would be the reaction of an appropriate Grignard reagent with a larger ketone, though this may present challenges with steric hindrance.

| Reaction Type | Reactants | Product | Key Advantages | Challenges |

| Grignard Reaction | Ketone (e.g., 5-Nonanone), Alkylmagnesium halide (e.g., Butylmagnesium bromide) | Tertiary alcohol precursor to the alkane | High C-C bond formation efficiency. organic-chemistry.org | Steric hindrance, potential for side reactions. |

| Organocuprate Reaction | Acid chloride, Lithium dialkylcuprate | Ketone intermediate for further alkylation | High selectivity and tolerance of functional groups. chemistrysteps.com | Stoichiometric use of copper. |

| Wurtz Coupling | Two different alkyl halides, Sodium metal | Mixture of alkanes including the desired product | Forms C-C bonds directly. byjus.com | Low selectivity for unsymmetrical products, harsh conditions. jk-sci.comiitk.ac.in |

Advanced Spectroscopic Techniques for In-Situ Analysis of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of complex alkanes is crucial for optimizing reaction conditions and catalyst design. Traditional analytical techniques often rely on the analysis of the final products, providing limited insight into the transient species that govern the reaction pathway. Advanced spectroscopic techniques that allow for in-situ analysis are therefore invaluable.

Future research will increasingly employ techniques such as:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structures. organicchemistrytutor.com In-situ NMR allows for the real-time monitoring of reacting mixtures under process conditions, providing information on the formation and consumption of reactants, intermediates, and products. nih.gov This can be particularly useful for studying complex catalytic cycles in the synthesis of branched alkanes.

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and provide information about the structure of molecules. When used in-situ, they can track changes in the catalyst surface and identify adsorbed species and reaction intermediates, offering insights into the catalytic mechanism at a molecular level.

| Spectroscopic Technique | Information Obtained | Relevance to Branched Alkane Synthesis |

| In-situ NMR | Real-time concentration profiles of reactants, intermediates, and products; structural elucidation of transient species. | Mechanistic understanding of isomerization and alkylation reactions; catalyst performance monitoring. |

| In-situ IR/Raman | Identification of surface-adsorbed species and reaction intermediates; monitoring of catalyst structural changes. | Elucidation of active sites and reaction pathways on solid acid catalysts. |

| X-ray Absorption Spectroscopy (XAS) | Electronic and local atomic structure of catalysts. | Characterization of the active state of metal-based catalysts under reaction conditions. |

Refinement of Computational Models for Enhanced Predictive Accuracy of Complex Alkane Behavior

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the simulation of chemical processes. For complex molecules like 5-Butyl-5-ethylnonadecane, computational models can provide valuable insights into their behavior, from their thermodynamic properties to their interactions in complex mixtures.

Future research in this area will focus on:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into properties such as viscosity, diffusion coefficients, and conformational changes. For branched alkanes, MD simulations can help to understand how the complex molecular architecture affects their physical properties, which is crucial for applications such as lubricants.

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately predict electronic structure, reaction energies, and transition states. These calculations are essential for understanding reaction mechanisms at a fundamental level and for designing new catalysts with improved activity and selectivity.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are increasingly being used to develop predictive models for chemical systems. By training on large datasets of experimental and computational data, ML models can learn complex relationships between molecular structure and properties, enabling rapid prediction of the behavior of new molecules.

| Computational Method | Predicted Properties | Application to 5-Butyl-5-ethylnonadecane |

| Molecular Dynamics | Viscosity, density, diffusion coefficients, conformational dynamics. | Predicting lubricant performance, understanding phase behavior. |

| Quantum Mechanics | Reaction pathways, activation energies, spectroscopic properties. | Elucidating synthesis mechanisms, designing novel catalysts. |

| Machine Learning | Thermodynamic properties, solubility, bioactivity. | Rapid screening of potential applications, optimizing synthesis conditions. |

Deeper Understanding of Biogeochemical Cycling and Biotransformation of Branched Alkanes

Branched alkanes are known to occur naturally, originating from biological and geological processes. Understanding their fate in the environment is crucial for assessing their environmental impact. Research into the biogeochemical cycling and biotransformation of highly branched alkanes like 5-Butyl-5-ethylnonadecane is an emerging field.

Key areas for future investigation include:

Microbial Degradation Pathways: While it is known that many microorganisms can degrade linear alkanes, the degradation of highly branched alkanes is more challenging due to steric hindrance around the quaternary carbon center. Identifying the specific microorganisms and enzymatic pathways responsible for the breakdown of these complex molecules is a key research goal.

Bioaccumulation and Toxicity: The persistence of highly branched alkanes in the environment raises questions about their potential for bioaccumulation in organisms and their ecotoxicological effects. Further research is needed to assess these risks.

Biomarker Potential: The unique structures of certain branched alkanes can serve as biomarkers, providing information about the origin and history of organic matter in geological samples. Investigating the distribution of specific isomers like 5-Butyl-5-ethylnonadecane in different environments could provide new insights into biogeochemical processes.

Exploration of New High-Performance Material Applications for Tailored Branched Alkanes

The unique physical properties of highly branched alkanes, such as low pour points, high viscosity indices, and specific phase change behaviors, make them attractive candidates for a range of high-performance material applications.

Future research will likely explore their use in:

Advanced Lubricants: Branched alkanes are a key component of high-performance synthetic lubricants due to their excellent thermal and oxidative stability and favorable viscosity-temperature characteristics. Tailoring the structure of branched alkanes could lead to the development of lubricants with even better performance for demanding applications in the automotive and aerospace industries.

Phase Change Materials (PCMs): PCMs are materials that can store and release large amounts of thermal energy during a phase transition. Alkanes are a major class of organic PCMs. magtech.com.cnresearchgate.net The highly branched structure of molecules like 5-Butyl-5-ethylnonadecane could be exploited to fine-tune the melting point and latent heat of fusion for specific thermal energy storage applications. nih.govmdpi.com

Cosmetics and Personal Care Products: Isoparaffins, which are mixtures of branched alkanes, are widely used in cosmetics as emollients and solvents due to their non-greasy feel and ability to form a moisture-locking barrier on the skin. add-tek.comcosmileeurope.eudeascal.com The development of methods to produce specific, highly purified branched alkanes could lead to new cosmetic ingredients with enhanced properties.

| Application Area | Relevant Properties of Branched Alkanes | Future Research Focus |

| Lubricants | Low pour point, high viscosity index, thermal stability. | Synthesis of tailored structures for extreme conditions. |

| Phase Change Materials | Specific melting points, high latent heat of fusion. | Tuning phase transition properties for thermal energy storage. |

| Cosmetics | Emolliency, low viscosity, non-greasy feel. | Development of novel, high-purity isoparaffins for enhanced skincare formulations. |

| Drilling Fluids | Low toxicity, high thermal stability, good lubricity. | Use as a base fluid in synthetic drilling muds for challenging environments. cnx.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products